Unraveling the Immunostimulatory Action of FK-565: A Technical Guide
Unraveling the Immunostimulatory Action of FK-565: A Technical Guide
For Immediate Release
OSAKA, Japan – FK-565, a synthetic acyltripeptide, exerts its potent immunostimulatory effects through the activation of the intracellular pattern recognition receptor NOD1. This interaction triggers a cascade of downstream signaling events, primarily involving the NF-κB and MAPK pathways, culminating in the activation of key immune cells such as macrophages and Natural Killer (NK) cells. This technical guide provides an in-depth analysis of the mechanism of action of FK-565, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: NOD1 Agonism
FK-565, with its chemical structure heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, mimics a component of bacterial peptidoglycan. This structural similarity allows it to be recognized by and bind to the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular sensor of the innate immune system.[1] Upon binding of FK-565, NOD1 undergoes a conformational change, leading to its activation and the initiation of downstream inflammatory signaling.
The activation of NOD1 by FK-565 leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is a critical step in the signaling cascade, as RIPK2 acts as a central adapter molecule, propagating the signal to downstream pathways.[2][3]
Activation of NF-κB and MAPK Signaling Pathways
The NOD1-RIPK2 signaling complex subsequently activates two major downstream pathways:
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The NF-κB Pathway: RIPK2 activation leads to the recruitment and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory and immunomodulatory genes.[4][5]
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The MAPK Pathway: In addition to the NF-κB pathway, NOD1 activation by FK-565 also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This involves the activation of kinases such as p38, ERK1/2, and JNK, which in turn phosphorylate various transcription factors and cellular proteins, contributing to the inflammatory response and cellular activation.
Cellular Effects of FK-565
The activation of these signaling pathways by FK-565 results in a broad spectrum of immunostimulatory effects on various immune cells:
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Macrophage Activation: FK-565 is a potent activator of macrophages.[6] Activated macrophages exhibit enhanced phagocytosis, increased intracellular killing of bacteria, and the production of reactive nitrogen intermediates (RNI) and superoxide anions.[6] They also upregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
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Enhancement of NK and LAK Cell Activity: FK-565 has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells and potentiate the generation of Lymphokine-Activated Killer (LAK) cells, which are crucial for anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activity of FK-565 from various in vitro and in vivo studies.
| Cell Type | Parameter Measured | Effective Concentration of FK-565 | Reference |
| Murine Peritoneal Macrophages | Induction of Tumoricidal Properties (Cytotoxicity) | 0.5 - 25 µg/mL | [7] |
| Human Peripheral Blood Mononuclear Cells | Enhancement of NK-cell activity | Optimal at 2 µg/mL | |
| Murine Peritoneal Macrophages | Enhanced production of TNF and RNI | 10 µg/mL |
| In Vivo Model | Parameter Measured | Effective Dose of FK-565 | Reference |
| Mice with Experimentally-induced Metastases | Inhibition of lung metastases | 10 mg/kg (intraperitoneal injections) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FK-565 signaling pathway via NOD1 activation.
Caption: Experimental workflow for macrophage activation by FK-565.
Detailed Experimental Protocols
Macrophage Activation Assay
This protocol describes a general method for assessing the activation of murine peritoneal macrophages by FK-565.
1. Isolation of Peritoneal Macrophages:
- Elicit peritoneal macrophages from mice (e.g., C57BL/6) by intraperitoneal injection of a sterile eliciting agent (e.g., 3% thioglycollate broth) 3-4 days prior to harvest.
- Harvest peritoneal exudate cells by peritoneal lavage with sterile, ice-cold phosphate-buffered saline (PBS).
- Wash the cells by centrifugation and resuspend in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
- Plate the cells in multi-well plates and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
- Wash the plates with warm PBS to remove non-adherent cells, leaving a monolayer of adherent macrophages.
2. Treatment with FK-565:
- Prepare a stock solution of FK-565 in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
- Dilute the FK-565 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 25 µg/mL).
- Add the FK-565-containing medium to the macrophage monolayers. Include a vehicle control (medium with solvent alone).
- Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
3. Assessment of Macrophage Activation:
- Cytokine Production (TNF-α):
- Collect the culture supernatants after the incubation period.
- Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Reactive Nitrogen Intermediate (RNI) Production:
- Measure the accumulation of nitrite (a stable end-product of nitric oxide) in the culture supernatants using the Griess reagent system.
- Mix equal volumes of culture supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm and determine the nitrite concentration by comparison with a standard curve of sodium nitrite.
- Phagocytosis Assay:
- Following incubation with FK-565, add fluorescently labeled particles (e.g., latex beads or zymosan) to the macrophage monolayers.
- Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).
- Wash the cells extensively to remove non-ingested particles.
- Quantify the uptake of fluorescent particles by fluorometry or flow cytometry.
NK-Cell Activity Assay
This protocol outlines a general method to evaluate the effect of FK-565 on the cytotoxic activity of Natural Killer (NK) cells.
1. Isolation of Effector Cells (Peripheral Blood Mononuclear Cells - PBMCs):
- Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the isolated PBMCs and resuspend in complete culture medium.
2. Treatment with FK-565:
- Incubate the PBMCs with various concentrations of FK-565 (e.g., 0.1 to 10 µg/mL) for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
3. Cytotoxicity Assay (e.g., Chromium-51 Release Assay):
- Target Cell Preparation: Use a standard NK-sensitive target cell line (e.g., K562 cells). Label the target cells with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash the labeled target cells to remove excess ⁵¹Cr.
- Co-culture: Mix the FK-565-treated effector cells (PBMCs) with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
- Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
- Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
- Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula:
- % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
- Spontaneous release is the radioactivity released from target cells incubated with medium alone.
- Maximum release is the radioactivity released from target cells lysed with a detergent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, FK-565 - PubMed [pubmed.ncbi.nlm.nih.gov]
